2-Isopropylpiperidin-4-one hydrochloride

CAS No.: 362707-26-4

Cat. No.: VC2674408

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 362707-26-4 |

|---|---|

| Molecular Formula | C8H16ClNO |

| Molecular Weight | 177.67 g/mol |

| IUPAC Name | 2-propan-2-ylpiperidin-4-one;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO.ClH/c1-6(2)8-5-7(10)3-4-9-8;/h6,8-9H,3-5H2,1-2H3;1H |

| Standard InChI Key | QRVQNZZBPKWWGK-UHFFFAOYSA-N |

| SMILES | CC(C)C1CC(=O)CCN1.Cl |

| Canonical SMILES | CC(C)C1CC(=O)CCN1.Cl |

Introduction

Chemical Structure and Properties

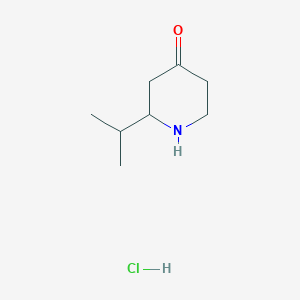

2-Isopropylpiperidin-4-one hydrochloride (C8H16ClNO) is characterized by a six-membered heterocyclic piperidine ring with an isopropyl substituent at the 2-position and a ketone group at the 4-position. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to its free base form. Its structure combines several functional groups that contribute to its reactivity and potential applications in organic synthesis .

The physical and chemical properties of 2-Isopropylpiperidin-4-one hydrochloride are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C8H16ClNO |

| Average Mass | 177.672 Da |

| Monoisotopic Mass | 177.092042 Da |

| ChemSpider ID | 26528544 |

| Appearance | Crystalline solid |

| Solubility | Soluble in polar solvents including water, methanol, and ethanol |

| Functional Groups | Piperidine ring, ketone, isopropyl, hydrochloride salt |

The compound has been registered under multiple registry numbers, including 1245649-98-2 and 362707-26-4, indicating its relevance in chemical research and databases . The presence of the isopropyl group at the 2-position of the piperidine ring creates a chiral center, giving rise to potential stereoisomers that may display different biological and chemical properties.

Nomenclature and Alternative Designations

Given the complex structure of this compound, it has been referred to by various names in scientific literature. The table below presents the alternative designations:

| Alternative Names | Registry Numbers |

|---|---|

| 2-(PROPAN-2-YL)PIPERIDIN-4-ONE HYDROCHLORIDE | 1245649-98-2 |

| 2-Isopropyl-4-piperidinone hydrochloride | 362707-26-4 |

| 4-Piperidinone, 2-(1-methylethyl)-, hydrochloride (1:1) | MFCD11110452 (MDL number) |

| 2-Isopropylpiperidin-4-one HCl | - |

| 2-isoPropyl-piperidin-4-one hydrochloride | - |

This diversity in nomenclature reflects the compound's presence across various chemical databases and research publications . Standardized naming conventions follow IUPAC guidelines, though abbreviated forms are common in laboratory settings.

Applications in Research and Industry

2-Isopropylpiperidin-4-one hydrochloride has diverse applications spanning multiple scientific and industrial domains.

Pharmaceutical Research

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds. The specific structural features of 2-Isopropylpiperidin-4-one hydrochloride make it particularly valuable in drug discovery:

-

As a building block for more complex pharmaceutical intermediates

-

In structure-activity relationship (SAR) studies exploring biological activity

-

As a potential pharmacophore in central nervous system (CNS) active compounds

-

In the development of enzyme inhibitors and receptor modulators

The versatility of the piperidine ring in interacting with various biological targets makes derivatives like 2-Isopropylpiperidin-4-one hydrochloride valuable starting points for drug design efforts .

Synthetic Organic Chemistry

In the realm of synthetic chemistry, this compound serves multiple functions:

-

As a chiral building block in asymmetric synthesis

-

For the preparation of complex heterocyclic compounds

-

In diversity-oriented synthesis programs

-

As a model compound for studying reaction mechanisms

The presence of multiple functional groups within a single molecule provides diverse reaction pathways for exploring new chemical space.

Computational and Theoretical Studies

Modern computational approaches have been applied to study piperidin-4-one derivatives, providing insights that might be applicable to 2-Isopropylpiperidin-4-one hydrochloride.

Density Functional Theory Calculations

Density Functional Theory (DFT) calculations represent a powerful tool for exploring the electronic structure and properties of organic molecules like 2-Isopropylpiperidin-4-one hydrochloride. These computational methods provide valuable insights into:

-

Energetic behavior and molecular stability

-

Reactivity patterns and preferred reaction pathways

-

Conformational analysis and preferred molecular geometry

-

Electronic distribution and potential interaction sites with biological targets

DFT studies on related piperidin-4-one derivatives have demonstrated their utility in bridging theoretical predictions with experimental observations, particularly in the context of drug design and biochemical interactions .

Structure-Activity Relationship Studies

Computational modeling facilitates structure-activity relationship studies, which are crucial for understanding how structural modifications affect biological activity. For 2-Isopropylpiperidin-4-one hydrochloride, such studies would explore:

-

The impact of the isopropyl substituent position and orientation

-

Effects of modifications to the ketone functionality

-

Influence of the piperidine ring conformation on biological activity

-

Role of the hydrochloride salt form in solubility and bioavailability

These studies guide rational design efforts in medicinal chemistry and related fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume